molecular formula C19H14N6O3 B7691890 2-Nitro-N-[(pyridin-2-YL)methyl]-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]aniline

2-Nitro-N-[(pyridin-2-YL)methyl]-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]aniline

Cat. No.: B7691890
M. Wt: 374.4 g/mol
InChI Key: FUHBZSLIGIFONJ-UHFFFAOYSA-N
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Description

2-Nitro-N-[(pyridin-2-YL)methyl]-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]aniline is a complex organic compound that features a nitro group, pyridine rings, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-N-[(pyridin-2-YL)methyl]-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]aniline typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to start with the nitration of aniline derivatives to introduce the nitro group. This is followed by the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The final step involves the coupling of the pyridine rings through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-N-[(pyridin-2-YL)methyl]-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while oxidation can produce various oxadiazole derivatives .

Scientific Research Applications

2-Nitro-N-[(pyridin-2-YL)methyl]-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Nitro-N-[(pyridin-2-YL)methyl]-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyridine and oxadiazole rings can also participate in binding interactions with proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Nitro-N-[(pyridin-2-YL)methyl]-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]aniline
  • 2-Nitro-N-[(pyridin-3-YL)methyl]-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]aniline
  • 2-Nitro-N-[(pyridin-2-YL)methyl]-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline

Uniqueness

The uniqueness of 2-Nitro-N-[(pyridin-2-YL)methyl]-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]aniline lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of both nitro and oxadiazole groups makes it a versatile compound for various applications .

Properties

IUPAC Name

2-nitro-N-(pyridin-2-ylmethyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O3/c26-25(27)17-11-14(4-5-16(17)22-12-15-3-1-2-8-21-15)19-23-18(24-28-19)13-6-9-20-10-7-13/h1-11,22H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHBZSLIGIFONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=NC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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